molecular formula C19H18N2O2S B2591499 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421456-72-5

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2591499
CAS No.: 1421456-72-5
M. Wt: 338.43
InChI Key: WVQKTASHYKPFEP-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic acetamide derivative designed for research applications, particularly in neuroscience and medicinal chemistry. This compound features an indole moiety, a privileged scaffold in drug discovery known for its diverse biological activities and high affinity for multiple receptors . The molecule is constructed around a central acetamide linker, a functional group present in a wide range of therapeutic agents and bioactive compounds . Acetamide derivatives are frequently investigated for their inhibitory potential against enzymes like butyrylcholinesterase (BChE), a target of significant interest for Alzheimer's disease research . Compounds with structural similarities have been shown to act as mixed-type BChE inhibitors, binding to both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme's active site . The indole core and the acetamide backbone suggest this compound has potential for use in developing therapies for neurodegenerative conditions . It is intended for laboratory research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13(22)17-11-21(18-9-4-3-8-16(17)18)12-19(23)20-14-6-5-7-15(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQKTASHYKPFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the acetylated indole with an appropriate amine, such as 3-(methylthio)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the phenyl ring, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing indole structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide have been investigated for their ability to induce apoptosis in cancer cells. A study highlighted that certain indole derivatives can inhibit anti-apoptotic proteins, leading to enhanced apoptotic action in cancer cells .

Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activities against various bacterial strains. Studies indicate that modifications in the indole structure can lead to increased efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure suggests potential interactions with bacterial enzymes, enhancing its antibacterial potency.

Antifungal Activity

The compound's antifungal properties are noteworthy. Research indicates that indole-based compounds can exhibit significant activity against fungal pathogens, with some derivatives showing minimal inhibitory concentrations (MICs) comparable to established antifungal agents . The presence of specific functional groups in the structure can influence the antifungal activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Indole Substitution : Modifications at various positions on the indole ring can significantly alter biological activity.
  • Alkyl and Aryl Groups : The nature and position of substituents on the phenyl ring affect both solubility and interaction with biological targets.

A comparative analysis of similar compounds reveals trends where increased lipophilicity often correlates with enhanced cellular uptake and bioactivity.

Case Studies

Study ReferenceApplicationFindings
AnticancerIndole derivatives showed significant apoptosis induction in cancer cell lines.
AntimicrobialEffective against MRSA with promising MIC values.
AntifungalExhibited strong antifungal activity against various pathogens.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Target Compound:

  • Indole substitution : 3-Acetyl group.
  • Acetamide linkage : Connects indole to 3-(methylthio)phenyl.
  • Phenyl substitution : Methylthio (-SMe) at the meta position.

Analogous Compounds:

(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (): Indole substitution: 2-Methyl group. Acetamide modification: Additional (2-nitrophenyl)thioamino group. Key difference: Nitro (-NO₂) and methyl groups alter electronic properties and steric bulk compared to the acetyl and methylthio groups in the target compound.

2-(1H-Indol-3-yl)-N-phenylacetamide (): Indole substitution: Unmodified at the 3-position. Phenyl group: No substituents. Key difference: Simpler structure lacks acetyl and methylthio groups, highlighting the importance of these substituents in modulating activity .

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides ():

  • Indole substitution : Trifluoroacetyl (-COCF₃) at the 3-position.
  • Phenyl substitution : Varied fluorinated and methoxy groups.
  • Key difference : Trifluoroacetyl is strongly electron-withdrawing, contrasting with the acetyl group in the target compound, which may affect reactivity and binding interactions .

N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives (): Indole substitution: Hydroxyimino (-CH=N-OH) at the 3-position. Phenyl substitution: Halogens (e.g., Cl, F) at para/meta positions. Key difference: Hydroxyimino introduces hydrogen-bonding capacity, while halogens enhance antioxidant activity via electron-withdrawing effects .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key Spectroscopic Data (¹H-NMR/IR) Reference
Target Compound Not reported Likely NH (acetamide) ~2.1–2.5 ppm; C=O ~1680 cm⁻¹
(R)-N-Methyl-2-(2-methyl-indol-3-yl)-... 159–187 NH (amide) ~9.5 ppm; NO₂ IR stretch ~1520 cm⁻¹
N-(3-Trifluoroacetyl-indol-7-yl) Acetamide (4d) 254–257 CH₃ (acetamide) 2.12 ppm; C=O (trifluoroacetyl) ~1657 cm⁻¹
Compound 3j () Not reported Hydroxyimino IR ~3251 cm⁻¹; halogen C-F ~1097 cm⁻¹

Notes:

  • The target compound’s methylthio group (-SMe) may exhibit characteristic S-C stretching vibrations near 700–600 cm⁻¹ .
  • Trifluoroacetyl derivatives () display higher melting points due to increased crystallinity from strong electron-withdrawing groups .

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide is a derivative of indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

It features an indole ring system, which is a common motif in many bioactive compounds. The synthesis typically involves the reaction of 3-acetylindole with N-(3-(methylthio)phenyl)acetamide under specific conditions to yield the target molecule.

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

In vitro assays revealed that certain indole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial activity .

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant potential. The compound has been evaluated for its ability to scavenge free radicals, contributing to its overall therapeutic profile. Studies show that related compounds exhibit IC50 values ranging from 0.35 μM to 2.19 μM in DPPH and ABTS radical scavenging assays, suggesting significant antioxidant activity .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes like α-amylase, which is crucial in carbohydrate metabolism. The IC50 values for related compounds range from 1.09 μM to 2.84 μM, indicating a strong inhibitory effect .
  • Interaction with Biological Targets : Molecular docking studies reveal that these compounds can effectively bind to target proteins involved in cell signaling and proliferation, potentially disrupting cancer cell growth pathways.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various indole derivatives, including the target compound. Results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (μg/mL)Target Organism
2-Acetyl-Indole Derivative0.98MRSA
Indole-Based Compound3.90Staphylococcus aureus
Indole Analog1.76Escherichia coli

This data underscores the potential of indole derivatives in treating infections caused by resistant bacterial strains .

Study on Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of indole derivatives through various assays:

Assay TypeIC50 (μM)Compound Tested
DPPH Scavenging0.35 ± 0.10Indole Derivative
ABTS Scavenging0.81 ± 0.25Indole Derivative

These findings highlight the dual role of indole derivatives as both antimicrobial and antioxidant agents, suggesting their utility in managing oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves acylation of indole derivatives followed by coupling with substituted phenylamines. For example:

  • Step 1: Acetylation of indole at the 3-position using acetic anhydride under reflux with pyridine as a base .
  • Step 2: Coupling the acetylated indole with 3-(methylthio)phenylamine via an amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF, with yields dependent on stoichiometry and temperature control .
  • Critical Parameters: Prolonged reaction times (>8 hours) at 80°C improve conversion rates, but side reactions (e.g., over-acylation) may occur. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
    • 1H/13C NMR: Confirm regiochemistry (e.g., acetyl group at indole C3) and amide bond formation. Key signals include:
  • Indole H-2 (~δ 7.8 ppm, singlet) and acetyl CH3 (~δ 2.6 ppm) .
  • Methylthio group (δ ~2.5 ppm, singlet) and aromatic protons from the phenylacetamide moiety .
    • FT-IR: Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Experimental Design:
    • Dose-Response Studies: Use standardized assays (e.g., FRAP for antioxidants, MTT for cytotoxicity) across multiple cell lines to account for variability .
    • Control Compounds: Include structurally analogous indole derivatives (e.g., lacking the methylthio group) to isolate the role of substituents .
  • Data Analysis: Apply multivariate statistics (ANOVA with Tukey’s post hoc test) to distinguish signal-to-noise ratios in activity profiles. For conflicting results, validate via orthogonal assays (e.g., compare DPPH scavenging with ROS inhibition in cellular models) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • In Silico Workflow:
    • Target Selection: Prioritize proteins with indole-binding pockets (e.g., kinases, GPCRs) using databases like PDB or AlphaFold .
    • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., hydrophobic pockets accommodating methylthio groups) should be analyzed for hydrogen bonding and π-π stacking .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD and binding free energy (MM-PBSA) calculations refine affinity predictions .

Q. What are the challenges in elucidating the metabolic fate of this compound in vitro?

Methodological Answer:

  • Experimental Approach:
    • Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-QTOF-MS to identify phase I metabolites (e.g., oxidation of methylthio to sulfoxide) .
    • Phase II Metabolism: Incubate with UDPGA or PAPS to detect glucuronidation/sulfation.
  • Data Interpretation: Compare fragmentation patterns with reference standards and apply software (e.g., MetaboLynx) for metabolite annotation. Stability issues (e.g., acetyl group hydrolysis) require pH-controlled conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • SAR Design:
    • Core Modifications: Synthesize analogs with varied indole substituents (e.g., halogenation at C5) or acetamide chain lengths .
    • Substituent Effects: Replace methylthio with sulfonyl or alkyl groups to modulate lipophilicity (logP) and membrane permeability .
  • Evaluation Metrics: Corrogate bioactivity (IC50) with physicochemical properties (cLogP, PSA) using QSAR tools like MOE or RDKit .

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